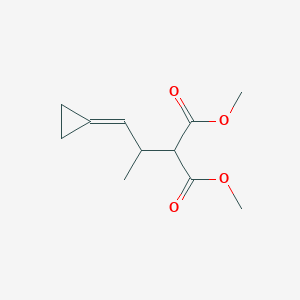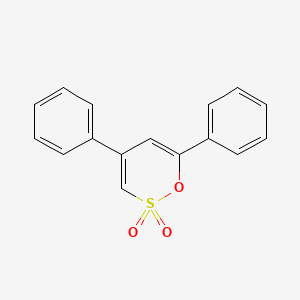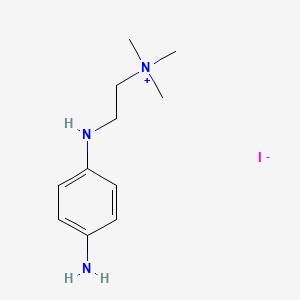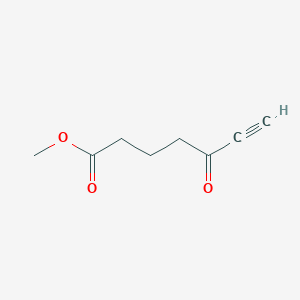
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C11H16O4. It is known for its unique structure, which includes a cyclopropylidene group and a dimethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of Propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The cyclopropylidene group and ester functionalities play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the cyclopropylidene group, making it less reactive in certain chemical reactions.
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to different reactivity and properties.
Uniqueness
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester is unique due to its specific combination of a cyclopropylidene group and dimethyl ester functionalities. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propriétés
| 136964-24-4 | |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
dimethyl 2-(1-cyclopropylidenepropan-2-yl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(6-8-4-5-8)9(10(12)14-2)11(13)15-3/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
IZGITAZSPPKXOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C1CC1)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)


